
Guanidine thiocyanate
Overview
Description
Guanidine thiocyanate (GTC), a potent chaotropic agent and protein denaturant, is widely utilized in molecular biology for nucleic acid extraction due to its ability to inactivate ribonucleases (RNases) and disrupt cellular structures . Its chemical structure, (NH₂)₂C=NH·HSCN, enables strong interactions with water, destabilizing hydrophobic regions of proteins and dissolving nucleoprotein complexes . GTC is particularly effective in RNA isolation protocols, such as the single-step acid-phenol-chloroform method , and has demonstrated antiviral properties, making it critical for inactivating pathogens like poliovirus in clinical samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine thiocyanate can be synthesized through several methods:
Reaction of Guanidinium Carbonate with Ammonium Thiocyanate: This method involves heating guanidinium carbonate with ammonium thiocyanate.
Pyrolysis of Ammonium Thiocyanate or Thiourea: This method involves heating ammonium thiocyanate or thiourea at 180°C.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Substitution Reactions: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Include various oxidized forms of guanidine.
Reduction Products: Include reduced forms of guanidine.
Substitution Products: Include substituted guanidine derivatives.
Scientific Research Applications
Molecular Biology and Nucleic Acid Extraction
RNA and DNA Isolation
Guanidine thiocyanate is primarily used for isolating RNA and DNA from biological samples. It works effectively in breaking down cellular structures, thus facilitating the extraction of nucleic acids. The mechanism involves denaturing proteins and inactivating RNases and DNases that could degrade RNA or DNA during the extraction process .
A common method for nucleic acid extraction is the This compound-phenol-chloroform extraction technique. This method allows for the separation of nucleic acids from proteins, ensuring high purity and integrity of the extracted nucleic acids .
Application in COVID-19 Research
During the COVID-19 pandemic, this compound became crucial for developing testing kits that utilize reverse-transcriptase polymerase chain reaction (RT-PCR). It aids in capturing RNA sequences from SARS-CoV-2, enabling efficient viral detection and analysis .
Virology
Virus Inactivation
this compound is effective in inactivating various viruses, including enveloped viruses such as Ebola, Marburg, and influenza . This property allows researchers to safely handle viral samples while studying their characteristics. For instance, it has been shown to deactivate poliovirus effectively, making it a valuable tool in laboratories working with high-consequence pathogens .
Protein Denaturation
As a strong denaturing agent, this compound disrupts hydrogen bonds within proteins, leading to their denaturation. This property is particularly useful when studying protein structure and function or when preparing samples for further analysis .
Case Study 1: RNA Extraction from Mouse Pancreas
A study modified standard protocols using this compound to isolate RNA from mouse pancreas tissues successfully. The results demonstrated the effectiveness of GTC in maintaining RNA integrity during extraction processes .
Case Study 2: Inactivation of High-Consequence Viruses
Research highlighted that this compound-based nucleic acid extraction buffers could effectively inactivate several high-consequence enveloped viruses. This capability is critical for laboratories handling these pathogens, ensuring safety while conducting necessary research .
Mechanism of Action
Guanidine thiocyanate exerts its effects by disrupting hydrogen bonds within proteins and nucleic acids. This denaturation process is crucial for the extraction of nucleic acids, as it helps to release DNA and RNA from the cellular matrix. The compound acts as a chaotropic agent, which means it disrupts the structure of water and other hydrogen-bonded networks, thereby destabilizing the native conformation of biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Guanidine Thiocyanate vs. Guanidine Hydrochloride
Guanidine hydrochloride (GuHCl) shares a similar guanidinium core but lacks the thiocyanate group. While both disrupt protein structure, GTC exhibits superior denaturing efficiency at lower concentrations. For example:
- Lysozyme Aggregation : GTC induces aggregation at 1.0–2.0 M, whereas GuHCl requires 4.0–5.0 M .
- RNase Inactivation : GTC irreversibly inactivates RNases at 4 M, whereas GuHCl is less effective, often requiring higher concentrations or additional reagents .
- Protein Denaturation : In studies with superfolder GFP (sfGFP), GTC triggers structural disturbances at 0.1–0.2 M, whereas GuHCl requires higher concentrations to achieve similar effects .
This compound vs. Urea
Urea, a weaker chaotrope, denatures proteins through hydrogen bonding rather than chaotropic effects:
- Aggregation Efficiency : Urea fails to induce lysozyme aggregation even at 5.0 M, unlike GTC .
- Prion Protein Solubility: Urea cannot solubilize prion protein (PrPSc), whereas 2 M GTC destabilizes its conformation .
- RNA Extraction : Urea is unsuitable for RNA isolation due to insufficient RNase inhibition, necessitating GTC for reliable results .
This compound vs. Sodium Thiocyanate
Sodium thiocyanate (NaSCN) shares the thiocyanate group but lacks the guanidinium ion:
- sfGFP Denaturation : NaSCN alters sfGFP fluorescence at lower concentrations (0.5 M) compared to GTC, suggesting different mechanisms of chromophore interaction .
- Chaotropic Strength : GTC’s dual functional groups (guanidinium + thiocyanate) confer stronger denaturing power than NaSCN alone .
Comparison with Other Denaturants
- CTAB/SDS : Cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) are ionic detergents effective in plant RNA extraction but less efficient than GTC in inactivating nucleases .
- Phenol-Chloroform: Often paired with GTC in RNA extraction, phenol-chloroform alone cannot denature RNases, highlighting GTC’s critical role .
Biological Activity
Guanidine thiocyanate (GuSCN) is a chaotropic agent widely recognized for its role in molecular biology, particularly in the extraction and purification of nucleic acids. This compound exhibits significant biological activity, which encompasses its effects on cellular processes, its use in medical applications, and its potential toxicity.
Nucleic Acid Extraction
this compound is primarily utilized in the extraction of RNA and DNA due to its ability to denature proteins and disrupt cellular structures. It facilitates the lysis of cells, allowing for the release of nucleic acids into solution. The chaotropic nature of GuSCN destabilizes hydrogen bonds in nucleic acids, making it effective for isolating high-quality RNA from various biological samples. For instance, studies have shown that using buffers containing 4 M this compound can inactivate poliovirus effectively, ensuring safe handling in laboratory environments .
Interference with Viral Activity
this compound has been demonstrated to inactivate several high-risk viruses, including SARS-CoV-2 and other enveloped viruses like Ebola and Marburg. This property is crucial for developing safe nucleic acid extraction protocols during viral outbreaks . The compound's effectiveness in viral inactivation makes it a valuable component in diagnostic kits, particularly for COVID-19 testing .
Toxicological Profile
Despite its beneficial applications, this compound poses significant risks when ingested or improperly handled. Case studies have reported severe toxicity associated with its ingestion, leading to neurological impairment and metabolic disturbances such as hypocalcemia and altered chloride levels . In one notable case, a patient who ingested this compound presented with encephalopathy and required dialysis for management of thiocyanate toxicity. The elimination kinetics of thiocyanate were characterized by zero-order kinetics before dialysis and first-order kinetics during dialysis, highlighting the compound's potential for significant toxicity at high concentrations .
Research Findings
The biological activity of this compound has been extensively studied across various domains:
Q & A
Q. Basic: What is the standard protocol for RNA isolation using guanidine thiocyanate, and how does it ensure RNase inactivation?
Methodological Answer:
The standard protocol involves homogenizing samples in a 4 M this compound (GTC) solution with 0.1 M 2-mercaptoethanol. GTC denatures proteins by disrupting hydrogen bonds and hydrophobic interactions, while 2-mercaptoethanol reduces disulfide bonds in RNases, irreversibly inactivating them . After homogenization, RNA is precipitated using ethanol or isolated via cesium chloride density gradient centrifugation. Critical steps include maintaining a pH < 7.0 to enhance GTC’s chaotropic effects and avoiding prolonged storage of lysates to prevent RNA degradation .
Q. Basic: How should this compound be handled to ensure laboratory safety?
Methodological Answer:
GTC is toxic upon inhalation, ingestion, or skin contact and releases cyanide gas when mixed with acids. Key safety measures include:
- Using fume hoods and PPE (gloves, lab coats, goggles).
- Storing separately from acids and oxidizing agents.
- Disposing of waste via neutralization with 10% NaOH before disposal .
Emergency protocols require immediate rinsing for exposures and monitoring for symptoms like dizziness or respiratory distress .
Q. Advanced: How can this compound-based RNA extraction protocols be optimized for samples with high lipid or polysaccharide content (e.g., plant tissues)?
Methodological Answer:
For challenging samples, combine GTC with:
- Acid-phenol-chloroform : Enhances phase separation by removing lipids and polysaccharides .
- Silica-column purification : Post-GTC lysis, bind RNA to silica membranes in high-salt buffers, wash with ethanol, and elute in RNase-free water. Adjusting GTC concentration to 5–6 M improves lysis efficiency for fibrous tissues .
Validate purity via A260/A280 ratios (>1.8) and agarose gel electrophoresis to check rRNA integrity .
Q. Advanced: What experimental design considerations are critical when comparing this compound methods with alternative RNA/DNA extraction kits?
Methodological Answer:
- Controlled variables : Sample type, volume, and storage conditions.
- Metrics : Yield (μg/μL), purity (A260/A280, A260/A230), integrity (RIN for RNA, fragment size for DNA).
- Bias mitigation : Randomize processing order and blind analysts to sample groups.
- Statistical tests : Use ANOVA for yield/purity comparisons and Kolmogorov-Smirnov tests for integrity distributions .
Example: GTC outperforms column-based kits in recovering long RNAs from RNase-rich tissues but may co-precipitate polysaccharides .
Q. Advanced: How do variations in this compound concentration or pH affect nucleic acid-protein dissociation in chromatin immunoprecipitation (ChIP) assays?
Methodological Answer:
- High GTC (6 M) : Fully dissociates histone-DNA complexes but shears DNA. Use for crosslink reversal in ChIP-seq.
- Moderate GTC (4 M) : Preserves larger DNA fragments but may retain protein adducts. Validate via SDS-PAGE and qPCR for target region recovery.
- pH adjustment : At pH 5.0, GTC enhances DNA recovery but reduces RNA stability. At pH 8.5, improves RNA integrity but risks partial RNase reactivation .
Q. Advanced: How can researchers resolve contradictions in transcriptomic data arising from this compound extraction artifacts?
Methodological Answer:
Common artifacts include:
- rRNA contamination : Mitigate by adding 1% β-mercaptoethanol and DNase I digestion post-extraction.
- RNA fragmentation : Use fresh GTC solutions and avoid freeze-thaw cycles.
- Cross-study discrepancies : Harmonize protocols via spike-in controls (e.g., ERCC RNA) and metadata reporting per MIAME guidelines .
Q. Advanced: What role does this compound play in synthesizing carbon nitride (g-C₃N₄) for photocatalytic applications?
Methodological Answer:
GTC serves as a dual precursor (guanidine and thiocyanate groups) in thermal polymerization. At 550°C, it forms layered g-C₃N₄ with bandgap tunability. Key steps:
- Precursor mix : Combine GTC with ammonium thiocyanate (e.g., 50:50 wt%) for enhanced crystallinity.
- Characterization : XRD for phase purity (peak at 27.4° for (002) plane), BET for surface area, and UV-Vis for bandgap (~2.7 eV) .
Q. Basic: What are the limitations of this compound in DNA extraction from complex microbiomes?
Methodological Answer:
GTC may:
- Co-precipitate inhibitors : Humic acids in soil or bile salts in fecal samples. Counteract by adding 5% polyvinylpyrrolidone (PVP) during lysis.
- Reduce DNA shearing : Use shorter homogenization times (<1 min) and lower GTC concentrations (3 M) for high-molecular-weight DNA .
Q. Advanced: How to validate the reproducibility of this compound-based extraction in multi-omic studies?
Methodological Answer:
- Inter-laboratory validation : Share aliquoted samples and standardized protocols.
- QC markers : Include internal standards (e.g., Phage λ DNA for sequencing) and report CVs for technical replicates.
- Data integration : Use pipelines like MetaPhlAn for microbiome studies or DESeq2 for transcriptomics, adjusting for batch effects .
Q. Advanced: What innovations combine this compound with magnetic bead technology for high-throughput nucleic acid extraction?
Methodological Answer:
- Magnetic silica beads : Bind nucleic acids in GTC lysates, wash with ethanol, and elute in low-salt buffers. Automation-friendly (e.g., Magtration System 12 GC).
- Throughput optimization : Use 96-well plates and reduce bead size to 0.1–0.5 μm for faster binding. Validate via qPCR efficiency (90–110%) and fragment analyzer profiles .
Properties
IUPAC Name |
guanidine;thiocyanic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYYHGLJYGJLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)S.C(=N)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060478 | |
Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanidine thiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14474 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
593-84-0 | |
Record name | Guanidine thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine thiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidinium thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANIDINE THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA2EU297U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.